molecular formula C10H9FN2O B1294011 {[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine CAS No. 1033693-12-7

{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine

Cat. No.: B1294011
CAS No.: 1033693-12-7
M. Wt: 192.19 g/mol
InChI Key: UVQLZRKKLPKFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine typically involves the reaction of 3-fluorobenzaldehyde with hydroxylamine to form 3-(3-fluorophenyl)isoxazole. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of {[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • {[3-(3-Chlorophenyl)isoxazol-5-yl]methyl}amine
  • {[3-(3-Bromophenyl)isoxazol-5-yl]methyl}amine
  • {[3-(3-Methylphenyl)isoxazol-5-yl]methyl}amine

Uniqueness

{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

[3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQLZRKKLPKFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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